Cas no 1261784-21-7 (6-Hydroxyquinoline-2-carboxaldehyde)

6-Hydroxyquinoline-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Hydroxyquinoline-2-carboxaldehyde
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- インチ: 1S/C10H7NO2/c12-6-8-2-1-7-5-9(13)3-4-10(7)11-8/h1-6,13H
- InChIKey: RRLPQFUNAXREJH-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2C(=CC=C(C=O)N=2)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
6-Hydroxyquinoline-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189001060-5g |
6-Hydroxyquinoline-2-carboxaldehyde |
1261784-21-7 | 98% | 5g |
2,913.12 USD | 2021-06-01 | |
Alichem | A189001060-10g |
6-Hydroxyquinoline-2-carboxaldehyde |
1261784-21-7 | 98% | 10g |
3,815.14 USD | 2021-06-01 | |
Alichem | A189001060-1g |
6-Hydroxyquinoline-2-carboxaldehyde |
1261784-21-7 | 98% | 1g |
1,120.83 USD | 2021-06-01 |
6-Hydroxyquinoline-2-carboxaldehyde 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
6-Hydroxyquinoline-2-carboxaldehydeに関する追加情報
Introduction to 6-Hydroxyquinoline-2-carboxaldehyde (CAS No. 1261784-21-7)
6-Hydroxyquinoline-2-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1261784-21-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The presence of both a hydroxyl group and an aldehyde functional group on the quinoline core makes it a versatile intermediate, serving as a key building block in the synthesis of more complex molecules with potential therapeutic applications.
The structural features of 6-Hydroxyquinoline-2-carboxaldehyde contribute to its unique chemical reactivity. The aldehyde group (–CHO) is highly reactive and can participate in various organic transformations, including condensation reactions, oxidation, and reduction processes. This reactivity makes it an invaluable precursor in the synthesis of pharmacophores targeting various biological pathways. Additionally, the hydroxyl group (–OH) introduces polarity and potential hydrogen bonding capabilities, which can influence the compound’s solubility, binding affinity, and overall biological activity.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Among these derivatives, 6-Hydroxyquinoline-2-carboxaldehyde has emerged as a promising scaffold for developing novel therapeutic agents. Its ability to undergo facile functionalization allows chemists to modify its structure in ways that optimize its biological activity while minimizing adverse effects. This flexibility has been exploited in several research endeavors aimed at identifying new drugs for treating infectious diseases and chronic conditions.
One of the most compelling aspects of 6-Hydroxyquinoline-2-carboxaldehyde is its role in the synthesis of bioactive molecules that interact with specific targets within living cells. For instance, studies have demonstrated its utility in creating compounds that inhibit enzymes involved in cancer cell proliferation. The quinoline core is particularly adept at mimicking natural substrates or modulators of enzyme activity, thereby disrupting pathological processes. Furthermore, the aldehyde group can be used to form Schiff bases or other coordination complexes with metal ions, which have shown promise in metallodrug development.
Recent advancements in computational chemistry have further enhanced the understanding of 6-Hydroxyquinoline-2-carboxaldehyde’s potential applications. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions are crucial for guiding experimental efforts and reducing the time required to develop lead compounds into viable drugs. By integrating experimental data with computational insights, scientists can design derivatives of 6-Hydroxyquinoline-2-carboxaldehyde that are more likely to exhibit desired pharmacological properties.
The pharmaceutical industry has taken notice of the synthetic versatility and biological relevance of 6-Hydroxyquinoline-2-carboxaldehyde. Several companies and academic institutions are currently engaged in programs aimed at exploring its derivatives for therapeutic use. These programs often involve high-throughput screening (HTS) campaigns to identify compounds with novel biological activities or improved pharmacokinetic profiles. The success of such initiatives relies heavily on access to high-quality starting materials like 6-Hydroxyquinoline-2-carboxaldehyde, which serve as the foundation for generating large libraries of drug-like molecules.
The chemical synthesis of 6-Hydroxyquinoline-2-carboxaldehyde itself is an area of active research. Chemists have developed increasingly efficient methods for its preparation, often employing catalytic processes that minimize waste and improve yield. Green chemistry principles have also been applied to these synthetic routes, ensuring that the production of this compound is environmentally sustainable. Such efforts are critical not only for economic reasons but also for aligning with global initiatives aimed at reducing the environmental impact of chemical manufacturing.
Beyond its applications in drug development, 6-Hydroxyquinoline-2-carboxaldehyde has found utility in other areas of chemical research. For example, it serves as a valuable tool in organic synthesis for constructing more complex molecules through cross-coupling reactions or other transformations. Its role as a chiral building block has been explored in efforts to create enantiomerically pure compounds, which are often required for optimal pharmacological activity.
The future prospects for 6-Hydroxyquinoline-2-carboxaldehyde appear bright, with ongoing research suggesting new ways to harness its potential. As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules like this one that interact precisely with disease-causing mechanisms. Collaborative efforts between academia and industry will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
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